5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one
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Overview
Description
5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one: is a complex organic compound belonging to the class of coumarins, which are known for their diverse biological and pharmaceutical properties
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular processes such as inflammation and stress responses .
Mode of Action
It’s suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress and apoptosis . It may also inhibit the NF-kB inflammatory pathway .
Biochemical Pathways
The compound may affect several biochemical pathways. It’s suggested to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These molecules are key players in the inflammatory response, suggesting that the compound may have anti-inflammatory properties.
Result of Action
The compound may have neuroprotective and anti-inflammatory properties . It’s suggested to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may protect neuronal cells from stress and apoptosis.
Biochemical Analysis
Biochemical Properties
5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductase enzymes, which are involved in oxidation-reduction reactions. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-kB inflammatory pathway, which plays a crucial role in regulating immune response and inflammation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde and a phenolic compound are reacted in the presence of a base to form the initial coumarin structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The chromen-2-one core can be reduced to form dihydrocoumarins.
Substitution: : The piperazine group can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents and elevated temperatures.
Major Products Formed
Oxidation: : Formation of 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one-3-carboxylic acid.
Reduction: : Formation of 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-dihydrochromen-2-one.
Substitution: : Formation of various substituted piperazine derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial, antiviral, and antioxidant properties.
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and biological activities. Similar compounds include other coumarins and chromen-2-ones, which may have different substituents or core structures. For instance, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxychromen-2-one is another coumarin derivative with similar biological activities but different substitution patterns.
Properties
IUPAC Name |
5-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-11-19(25)22-16(13-21(26)28-20(22)12-15)14-23-7-9-24(10-8-23)17-3-5-18(27-2)6-4-17/h3-6,11-13,25H,7-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXBANHXTGPONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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